Physicochemical Property Vector: Lipophilicity, Polarity, and Hydrogen Bonding Capacity vs. Methoxy Analog (CAS 1798408-07-7)
Relative to the closest commercially available analog CAS 1798408-07-7—which introduces a methoxy substituent at the 3-position of the aniline ring—the target compound exhibits a significantly lower topological polar surface area (tPSA = 62.6 Ų vs. ~84.6 Ų estimated for the methoxy analog), translating to a theoretical increase in passive membrane permeability [1]. The reduction in tPSA by approximately 22 Ų arises from the absence of the methoxy oxygen, which acts as an additional hydrogen-bond acceptor. Simultaneously, the target compound retains one hydrogen-bond donor (amide NH) and three hydrogen-bond acceptors (furan O, amide C=O, pyrrolidinone C=O), whereas the methoxy analog gains a fourth acceptor, potentially increasing aqueous solubility at the expense of permeability [2]. This balance positions the target compound closer to the CNS-accessible chemical space (tPSA < 70 Ų guideline) while maintaining an XLogP3 of 1.7, which is compatible with both cell-based and in vivo distribution studies [1].
| Evidence Dimension | Computed topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 62.6 Ų; H-Bond Acceptors = 3; H-Bond Donors = 1; XLogP3 = 1.7; Rotatable Bonds = 4 |
| Comparator Or Baseline | CAS 1798408-07-7 (methoxy analog): estimated tPSA ≈ 84.6 Ų; H-Bond Acceptors = 4 (additional methoxy oxygen); Rotatable Bonds = 5 |
| Quantified Difference | ΔtPSA ≈ −22.0 Ų; ΔH-Bond Acceptor count = −1; ΔRotatable Bonds = −1 |
| Conditions | PubChem-computed descriptors (Cactvs 3.4.8.18, XLogP3 3.0); in silico physicochemical profiling |
Why This Matters
The lower tPSA and reduced rotatable bond count of the target compound predict superior passive membrane diffusion relative to the methoxy analog, making it preferable for intracellular target engagement studies where permeability is a selection criterion.
- [1] PubChem. (2026). Compound Summary: CID 71806472 – Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem. (2026). Compound Summary: CID 101004205 – (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (CAS 1798408-07-7). National Center for Biotechnology Information. View Source
